
1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-metilfenil)-3-(3,5-diclorofenil)-4,4,4-trifluoro-2-buten-1-ona es un compuesto orgánico que pertenece a la clase de las calconas. Las calconas son cetonas aromáticas con dos anillos fenilo conectados por un sistema carbonilo α,β-insaturado de tres carbonos. Este compuesto se caracteriza por la presencia de grupos bromo, metil, dicloro y trifluorometil, que pueden influir significativamente en sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Bromo-3-metilfenil)-3-(3,5-diclorofenil)-4,4,4-trifluoro-2-buten-1-ona generalmente implica la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo entre un aldehído aromático y una cetona aromática en presencia de una base como el hidróxido de sodio o el hidróxido de potasio. Las condiciones de reacción generalmente incluyen:
- Solvente: Etanol o metanol
- Temperatura: Temperatura ambiente a reflujo
- Tiempo de reacción: Varias horas a toda la noche
Métodos de producción industrial
En un entorno industrial, la síntesis de este compuesto puede implicar condiciones de reacción optimizadas para aumentar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, reactivos de mayor pureza y técnicas avanzadas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Bromo-3-metilfenil)-3-(3,5-diclorofenil)-4,4,4-trifluoro-2-buten-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los éteres o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el sistema carbonilo α,β-insaturado en cetonas o alcoholes saturados.
Sustitución: Los átomos de halógeno (bromo y cloro) se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno, el ácido m-cloroperbenzoico (m-CPBA) o el permanganato de potasio.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Reactivos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu).
Principales productos formados
Éteres: Formados mediante la oxidación del doble enlace.
Alcoholes: Formados mediante la reducción del grupo carbonilo.
Derivados sustituidos: Formados mediante la sustitución nucleófila de los átomos de halógeno.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Bromo-3-metilfenil)-3-(3,5-diclorofenil)-4,4,4-trifluoro-2-buten-1-ona depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. La presencia de grupos halógeno y trifluorometil puede mejorar su afinidad de unión y especificidad hacia estos objetivos.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Bromo-3-metilfenil)-3-fenil-2-propen-1-ona: Carece de los grupos dicloro y trifluorometil.
1-(4-Cloro-3-metilfenil)-3-(3,5-diclorofenil)-2-propen-1-ona: Carece del grupo trifluorometil.
1-(4-Bromo-3-metilfenil)-3-(3,5-diclorofenil)-2-propen-1-ona: Carece del grupo trifluorometil.
Singularidad
La presencia de grupos bromo, metil, dicloro y trifluorometil en 1-(4-Bromo-3-metilfenil)-3-(3,5-diclorofenil)-4,4,4-trifluoro-2-buten-1-ona lo hace único en comparación con otros compuestos similares. Estos sustituyentes pueden influir significativamente en su reactividad química, actividad biológica y propiedades físicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C17H10BrCl2F3O |
|---|---|
Peso molecular |
438.1 g/mol |
Nombre IUPAC |
1-(4-bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-en-1-one |
InChI |
InChI=1S/C17H10BrCl2F3O/c1-9-4-10(2-3-15(9)18)16(24)8-14(17(21,22)23)11-5-12(19)7-13(20)6-11/h2-8H,1H3 |
Clave InChI |
XRLMWBNXKABBKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C=C(C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


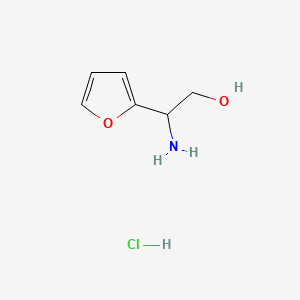
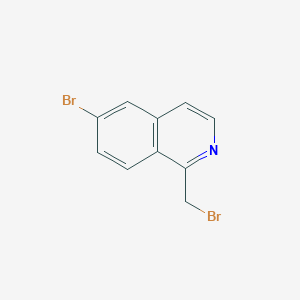
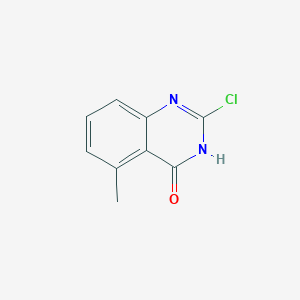
![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
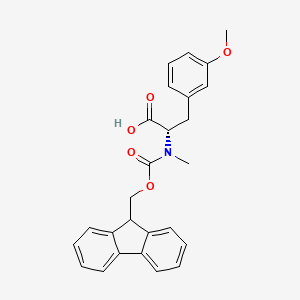
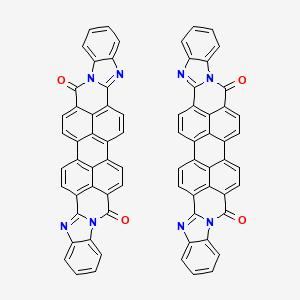


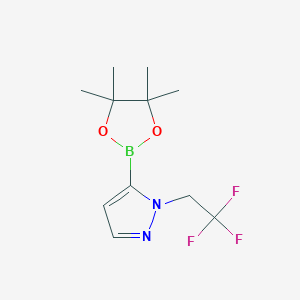
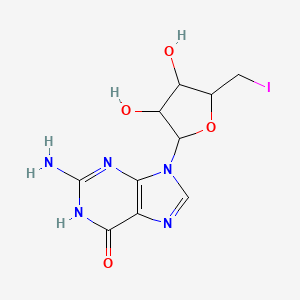
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
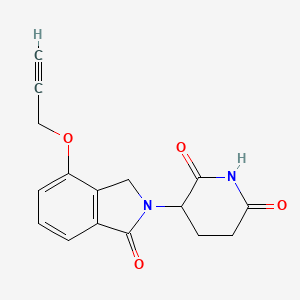
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
